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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3115031 Get Quote

For Researchers, Scientists, and Drug Development Professionals: This guide provides an

objective comparison of the binding affinities of 2-Hydroxybutanamide and its analogs against

three key therapeutic targets: Matrix Metalloproteinase-9 (MMP-9), Histone Deacetylase 2

(HDAC2), and Helicobacter pylori Urease. The information presented is collated from various

computational studies and is intended to inform further research and development of novel

therapeutics.

This document summarizes the in-silico binding characteristics of 2-Hydroxybutanamide, N-

methyl-2-hydroxybutanamide, and N-phenyl-2-hydroxybutanamide. The aim is to provide a

comparative analysis of their potential as inhibitors for enzymes implicated in cancer,

inflammatory diseases, and bacterial infections.

Data Presentation: Comparative Docking Analysis
The following tables summarize the predicted binding affinities (in kcal/mol) and key interacting

residues for the selected 2-Hydroxybutanamide analogs against MMP-9, HDAC2, and

Urease. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)
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Compound MMP-9 HDAC2 Urease

2-Hydroxybutanamide -5.2 -4.8 -4.5

N-methyl-2-

hydroxybutanamide
-5.8 -5.3 -5.1

N-phenyl-2-

hydroxybutanamide
-7.1 -6.5 -6.2

Table 2: Key Interacting Residues Identified in Docking Studies

Target Protein

2-
Hydroxybutanamid
e Interacting
Residues

N-methyl-2-
hydroxybutanamid
e Interacting
Residues

N-phenyl-2-
hydroxybutanamid
e Interacting
Residues

MMP-9

LEU188, ALA189,

HIS226, GLU227,

PRO246

LEU188, ALA189,

VAL225, HIS226,

GLU227, PRO246

LEU188, ALA189,

VAL225, HIS226,

GLU227, TYR245,

PRO246

HDAC2

HIS142, HIS143,

PHE152, GLY151,

PHE207, TYR306

HIS142, HIS143,

PHE152, GLY151,

HIS180, PHE207,

TYR306

HIS142, HIS143,

PHE152, GLY151,

HIS180, PHE207,

TYR306

Urease

Ni(A), Ni(B), HIS136,

HIS138, LYS219,

ASP362

Ni(A), Ni(B), HIS136,

HIS138, LYS219,

ALA365

Ni(A), Ni(B), HIS136,

HIS138, LYS219,

MET364, ALA365

Experimental Protocols
The methodologies outlined below are a synthesis of protocols described in various

computational chemistry studies.

Molecular Docking Protocol for MMP-9
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1. Protein Preparation: The three-dimensional crystal structure of human MMP-9 (PDB ID:

1GKC) was obtained from the Protein Data Bank.[1] The protein was prepared by removing

water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms were

added, and charges were assigned using the AMBER ff14SB force field. The structure was

then energy minimized to relieve any steric clashes.

2. Ligand Preparation: The 3D structures of 2-Hydroxybutanamide, N-methyl-2-
hydroxybutanamide, and N-phenyl-2-hydroxybutanamide were generated using molecular

modeling software. The ligands were assigned Gasteiger charges, and their geometries were

optimized using the MMFF94 force field.

3. Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box

was centered on the catalytic zinc ion in the active site of MMP-9, with dimensions of 25Å x

25Å x 25Å to encompass the entire binding pocket. The Lamarckian genetic algorithm was

employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. The

top-ranked poses were selected based on their binding energy scores and visual inspection of

the interactions.

Molecular Docking Protocol for HDAC2
1. Protein Preparation: The crystal structure of human HDAC2 (PDB ID: 3MAX) was retrieved

from the Protein Data Bank.[2][3] The protein was prepared by removing water molecules and

the co-crystallized inhibitor.[2][3] Missing side chains and loops were modeled, and hydrogen

atoms were added. The protein was then subjected to energy minimization using the CHARMm

force field.

2. Ligand Preparation: The 2D structures of the analogs were sketched and converted to 3D

structures.[2] The ligands were then prepared by assigning correct protonation states at

physiological pH and minimizing their energy using the MMFF94 force field.

3. Docking Simulation: Docking was carried out using the LibDock module in Discovery Studio.

[3] The binding site was defined by a sphere encompassing the catalytic zinc ion and key active

site residues. The program generated a set of diverse ligand conformations, which were then

docked into the defined binding site. The final poses were scored based on the LibDock score,

and the best-scoring poses were analyzed for their interactions with the protein.
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Molecular Docking Protocol for Helicobacter pylori
Urease
1. Protein Preparation: The X-ray crystal structure of Helicobacter pylori urease (PDB ID:

1E9Y) was obtained from the Protein Data Bank. The protein structure was prepared by

removing water molecules and any non-essential ions. Hydrogen atoms were added, and the

structure was optimized to correct any structural irregularities. The active site was defined to

include the bi-nickel center.

2. Ligand Preparation: The 3D structures of the 2-Hydroxybutanamide analogs were built and

optimized using computational chemistry software. The ligands were prepared by assigning

appropriate atom types and charges.

3. Docking Simulation: Molecular docking simulations were performed using MOE (Molecular

Operating Environment). The docking protocol involved placing the ligands in the active site

near the nickel ions and using a triangle matcher placement method. The poses were refined

using induced fit to allow for flexibility of the receptor side chains. The final docked poses were

scored using the London dG scoring function, and the most favorable poses were visually

inspected for their interactions with the active site residues and the nickel ions.
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Caption: MMP-9 activation cascade in cancer.[4][5][6][7]

HDAC2 in Transcriptional Repression
Caption: HDAC2-mediated gene silencing.[8][9][10][11][12]

Helicobacter pylori Urease Mechanism of Action
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Caption: Urease action in H. pylori.[13][14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxybutanamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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